3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride
Description
Properties
IUPAC Name |
3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWSTQSSABWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride typically involves multiple steps, starting with the formation of the quinazolinone core. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting an appropriate o-aminobenzamide derivative with a carboxylic acid derivative under cyclization conditions.
Introduction of the Nitro Group: The nitration of the quinazolinone core is performed using nitric acid or a nitration reagent.
Attachment of the Hydroxypiperidine Moiety: The hydroxypiperidine group is introduced through a nucleophilic substitution reaction, where the hydroxypiperidine derivative reacts with the quinazolinone core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution Reactions: The hydroxyl group in the hydroxypiperidine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alkylated, acylated, or carbamoylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiproliferative effects against cancer cells.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the hydroxypiperidine moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and salt forms. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Notes:
- Substituent Effects : The 7-nitro group in the target compound enhances electrophilicity, which is absent in the benzoate analogs. The hydroxypiperidine moiety may improve water solubility compared to unsubstituted piperidine derivatives.
- Salt Form : All listed compounds use dihydrochloride salts to optimize solubility, with benzoate derivatives showing higher solubility (>20 mg/mL) due to ester functionalities.
Key Research Findings
Kinase Inhibition: The nitroquinazolinone scaffold is associated with nanomolar-range IC₅₀ values in EGFR (epidermal growth factor receptor) inhibition, though specific data for the target compound require further validation.
Toxicity Profile : Dihydrochloride salts generally reduce acute toxicity compared to free bases, as seen in phenylenediamine dihydrochlorides (), though this remains untested for the target compound.
Biological Activity
The compound 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride is a novel derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₁₅Cl₂N₃O₃
- CAS Number : 2470437-53-5
This compound features a hydroxypiperidine moiety and a nitro group on the quinazolinone scaffold, which are critical for its biological activity.
The biological activity of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one is primarily attributed to its role as an inhibitor of various molecular targets:
- Histone Deacetylases (HDACs) : The compound has been shown to exhibit potent cytotoxicity against cancer cell lines by inhibiting HDACs. This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in tumor cells .
- Rho Kinase Inhibition : It is also reported as a Rho kinase inhibitor, which can impact cellular processes such as migration and proliferation . This mechanism is particularly relevant in the context of cancer metastasis.
- Antimicrobial Activity : Quinazolinones have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) through binding to penicillin-binding proteins (PBPs), enhancing the efficacy of β-lactam antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one:
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
